L-Alanine, N-methoxy-(9CI)
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Overview
Description
L-Alanine, N-methoxy-(9CI) is a derivative of the amino acid L-alanine. It is characterized by the presence of a methoxy group attached to the nitrogen atom of the alanine molecule. This compound has the molecular formula C4H9NO3 and a molecular weight of 119.12 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, N-methoxy-(9CI) typically involves the reaction of L-alanine with methanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the methoxy group on the nitrogen atom .
Industrial Production Methods
Industrial production of L-Alanine, N-methoxy-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Alanine, N-methoxy-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent amino acid, L-alanine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
L-Alanine, N-methoxy-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of L-Alanine, N-methoxy-(9CI) involves its interaction with various molecular targets and pathways. The methoxy group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating its biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-L-alanine: Similar in structure but with a methyl group instead of a methoxy group.
L-Alanine, N-ethyl: Contains an ethyl group attached to the nitrogen atom.
L-Alanine, N-propyl: Features a propyl group on the nitrogen atom.
Uniqueness
L-Alanine, N-methoxy-(9CI) is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specific research and industrial applications where other derivatives may not be as effective .
Properties
IUPAC Name |
2-(methoxyamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-3(4(6)7)5-8-2/h3,5H,1-2H3,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGBQMOBKHHECH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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